molecular formula C4H9NO3S B2649772 1,4,5-Oxathiazepane 4,4-dioxide CAS No. 1896825-34-5

1,4,5-Oxathiazepane 4,4-dioxide

Cat. No. B2649772
CAS RN: 1896825-34-5
M. Wt: 151.18
InChI Key: NXQCWJFIVXGEAD-UHFFFAOYSA-N
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Description

1,4,5-Oxathiazepane 4,4-dioxide is a chemical compound with diverse applications in scientific research. It is characterized by a high diversity of chemical structures . Its unique structure and properties make it valuable for drug development, catalysis, and material synthesis.


Synthesis Analysis

The synthesis of 1,4,5-Oxathiazepane 4,4-dioxide involves a “click, click, cyclize” strategy utilizing an intramolecular oxa-Michael pathway . This method greatly simplifies sultam construction .


Molecular Structure Analysis

The molecular structure of 1,4,5-Oxathiazepane 4,4-dioxide is characterized by a high diversity of chemical structures . The molecular formula is C5H9NO5S .


Chemical Reactions Analysis

A series of seven- and eight-membered ring sultams were effectively synthesized via tandem reactions involving oxa-, aza-, and thia-Michael addition to vinyl sulfonamides . These reactions enrich current synthetic methodologies for sultams and provide a good example of sultam diversity-oriented synthesis .

Scientific Research Applications

Antineoplastic Activity

1,4,5-Oxathiazepane 4,4-dioxide has demonstrated antineoplastic properties, particularly in pancreatic carcinoma. The substance GP-2250, a member of the oxathiazinane class, exhibits potent antitumor effects in various cancer cell lines, including breast, skin, pancreas, and colon cancer . Its potential as a therapeutic option in cancer treatment is an exciting avenue for further investigation.

Antibacterial Effects

In addition to its antineoplastic activity, GP-2250 and related oxathiazinane derivatives have shown antibacterial effects. These compounds were tested against multiple bacteria strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The correlation between antineoplastic capacity and antibacterial properties suggests a shared mechanism, possibly driven by reactive oxygen species (ROS) .

ROS-Driven Mechanism

GP-2250 and certain derivatives induce high ROS levels (up to 110%) in treated cancer cell lines compared to untreated cells. This ROS-driven mechanism may contribute to both antineoplastic and antibacterial effects. Understanding this interplay could lead to novel therapeutic strategies .

Structure-Activity Relationship

Comparing different oxathiazinane derivatives, we find that GP-2250, along with compounds 2293, 2289, and 2296, exhibits both antineoplastic and antibacterial activities. Conversely, derivatives 2255, 2256, and 2287 lack these properties. This structure-activity relationship sheds light on the dual functionality of these compounds .

Potential Therapeutic Applications

Given its dual action, 1,4,5-oxathiazepane 4,4-dioxide holds promise as a multitarget therapeutic agent. Researchers are exploring its use not only in cancer treatment but also in combating bacterial infections. Further studies are needed to optimize its efficacy and safety profiles .

Future Research Directions

Continued investigations should focus on elucidating the precise molecular mechanisms underlying GP-2250’s effects. Additionally, exploring its activity against other cancer types and bacterial strains will enhance our understanding of its therapeutic potential .

Mechanism of Action

The 1,4,5-oxathiazine-4,4-dioxide, known as substance GP-2250, possesses antineoplastic properties as shown on pancreatic carcinoma . The substances GP-2250, 2293, 2289, and 2296 not only showed antineoplastic activity in four different cancer entities but also antibacterial effects . Both activities appear to be reactive oxygen species (ROS) driven .

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Oxathiane 4,4-dioxide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure good ventilation during handling .

properties

IUPAC Name

1,4,5-oxathiazepane 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQCWJFIVXGEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Oxathiazepane 4,4-dioxide

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